![molecular formula C17H14N6OS B2432589 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034370-56-2](/img/structure/B2432589.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .
Physical And Chemical Properties Analysis
This compound has shown favorable calculated parameters, were Lipinski rule-of-5 compliant, possessed good physicochemical properties, and displayed LogD values from 2.0 to 2.7 and a high lipophilic ligand efficacy (LLE) .
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral properties. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, while other derivatives demonstrated potency against Coxsackie B4 virus .
- While specific studies on our compound are limited, its structural features warrant investigation in these contexts .
- The compound’s structure suggests potential cytotoxic effects. Researchers have explored derivatives with electron-donating and electron-withdrawing groups, some of which exhibited significant cytotoxicity .
Antiviral Activity
Antileishmanial and Antimalarial Activities
Cytotoxic Activity
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell division and growth, making them potential therapeutic targets for various malignancies .
Mode of Action
It’s known that kinase inhibitors often work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus inhibiting its activity .
Biochemical Pathways
For instance, inhibiting MPS1 can disrupt the spindle assembly checkpoint, leading to premature anaphase onset and mitotic catastrophe .
Result of Action
For example, inhibiting MPS1 can lead to cell cycle arrest and apoptosis .
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-23-10-11(8-21-23)15-13(18-6-7-19-15)9-20-16(24)17-22-12-4-2-3-5-14(12)25-17/h2-8,10H,9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXWDANRYKJRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide |
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